[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] pyridine-3-carboxylate
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Overview
Description
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] pyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboxylate group and a phenyl ring substituted with a methoxy group and a nitroethenyl group. The unique structure of this compound makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] pyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Coupling with Pyridine-3-carboxylate: The final step involves coupling the substituted phenyl ring with pyridine-3-carboxylate under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be used as a marker for tracking biochemical reactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure allows for the exploration of its interactions with biological targets, such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties to suit specific applications.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pyridine ring can interact with aromatic residues in proteins, facilitating binding to specific sites.
Comparison with Similar Compounds
Similar Compounds
[2-methoxy-4-nitrophenyl] pyridine-3-carboxylate: Lacks the ethenyl group, which may affect its reactivity and biological activity.
[2-methoxy-4-ethenylphenyl] pyridine-3-carboxylate: Lacks the nitro group, which may affect its redox properties and interactions with biological targets.
[2-nitro-4-ethenylphenyl] pyridine-3-carboxylate: Lacks the methoxy group, which may affect its lipophilicity and ability to penetrate cell membranes.
Uniqueness
The presence of both the nitro and methoxy groups, along with the ethenyl group, makes [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] pyridine-3-carboxylate unique. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-21-14-9-11(6-8-17(19)20)4-5-13(14)22-15(18)12-3-2-7-16-10-12/h2-10H,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVVHBHJHDOMJJ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643642 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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